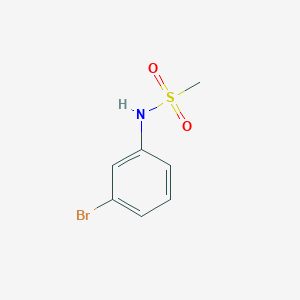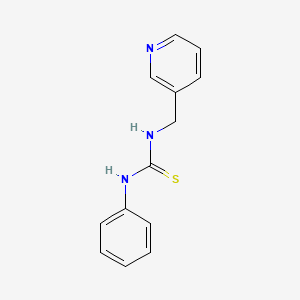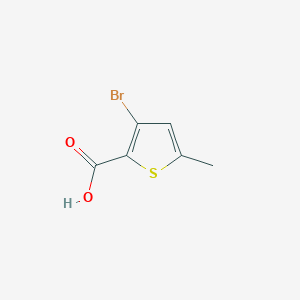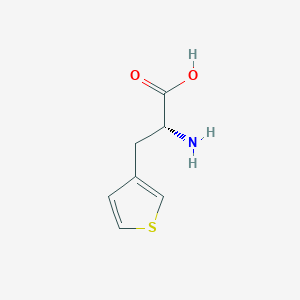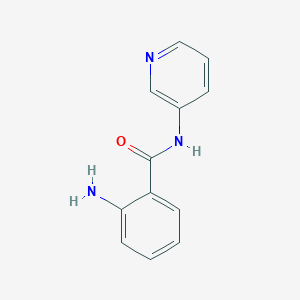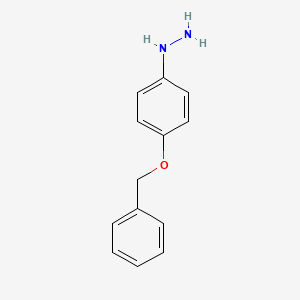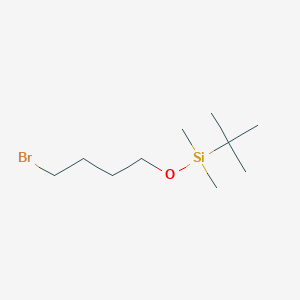
(4-Bromobutoxy)(tert-butyl)dimethylsilane
Übersicht
Beschreibung
Synthesis Analysis
Although specific details on the synthesis of “(4-Bromobutoxy)(tert-butyl)dimethylsilane” itself were not found, related compounds provide insight into possible synthetic routes. For example, tert-butyl derivatives are often synthesized through Grignard reactions and hydroxyl-protection reactions, indicative of the methods that might be applied for synthesizing compounds with tert-butyl and bromobutoxy functional groups [(Li et al., 2019)].
Molecular Structure Analysis
The molecular structure of closely related compounds, such as 4-tert-butyl-5,5-dimethyl-1,3-hexadiene, has been studied, showing an anti-conformation of the 1,3-diene skeleton and indicating the steric strain effects that might be similar in “this compound” (Hopf et al., 1998).
Chemical Reactions and Properties
Related research highlights the reactivity of tert-butyl-based compounds with various electrophiles, leading to functionalized products. This suggests that “this compound” may also undergo reactions with electrophiles to yield structurally diverse sulfones, as seen in the reactions of 3-bromo-2-(tert-butylsulfonyl)-1-propene (Auvray et al., 1985).
Physical Properties Analysis
The physical properties such as solubility, melting point, and boiling point of “this compound” can be inferred from similar compounds. For instance, the solubility and thermal stability of polyamides derived from tert-butyl-based compounds indicate that “this compound” might also possess notable solubility in polar solvents and high thermal stability (Hsiao et al., 2000).
Chemical Properties Analysis
The chemical behavior and reactivity towards nucleophiles or electrophiles can be somewhat predicted by examining the behavior of structurally similar compounds. The study of halomethyl derivatives of tert-butylfuran-2-carboxylic acid suggests that “this compound” could exhibit reactivity towards nucleophilic agents, leading to a variety of substitution products (Pevzner, 2003).
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Cascade Cross Coupling/Cyclizations
A study by Demircan (2014) explores the use of compounds related to (4-Bromobutoxy)(tert-butyl)dimethylsilane in palladium-catalyzed intra-intermolecular cascade cross-couplings. These reactions are significant in synthesizing complex organic structures, including indene analogues and cross-conjugated tetraenes, which are vital in organic synthesis and pharmaceutical research (Demircan, 2014).
Nanoparticle Synthesis and Applications
Fischer, Baier, and Mecking (2013) discuss the use of bromo and tert-butyldimethylsilane derivatives in the synthesis of enhanced brightness, emission-tuned nanoparticles. These nanoparticles, derived from polyfluorene building blocks, show potential in applications such as organic light-emitting devices (OLEDs) and fluorescence imaging (Fischer, Baier, & Mecking, 2013).
Hydroxyl Group Protection
Corey and Venkateswarlu (1972) describe the utilization of tert-butyldimethylsilyl derivatives, related to this compound, for the protection of hydroxyl groups in synthetic organic chemistry. This approach is particularly useful in synthesizing complex organic molecules, including pharmaceuticals and prostaglandins (Corey & Venkateswarlu, 1972).
Heterocyclic Compound Synthesis
Veith and Grosser (1982) explore the synthesis of heterocyclic compounds using tert-butyldimethylsilane derivatives. Their research contributes to the development of new materials and chemicals with potential applications in various industries, including pharmaceuticals and materials science (Veith & Grosser, 1982).
Organometallic Compound Synthesis and Reactivity
Breunig et al. (2013) demonstrate the use of tert-butyldimethylsilane derivatives in the synthesis and study of organometallic compounds. Their research offers insights into the reactivity of these compounds, which is crucial for developing new catalysts and materials (Breunig et al., 2013).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-bromobutoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23BrOSi/c1-10(2,3)13(4,5)12-9-7-6-8-11/h6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YORLKVKBZRVNMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23BrOSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40342491 | |
| Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89043-32-3 | |
| Record name | (4-bromobutoxy)(tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40342491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




